8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
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Overview
Description
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a benzodiazepine derivative . It is a mancude organic heterobicyclic parent . The CAS Number is 1537332-61-8 .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, one study demonstrated that a 3 ®-phenylmethyl group, a hydrophilic 7-cyano group, and a 4-sulfonyl group bearing a variety of substituents were key to the synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazepine ring with a bromine atom at the 8th position . The InChI code is 1S/C9H11BrN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 227.1 , and it is a powder at room temperature . The compound has a topological polar surface area of 12 Ų .Scientific Research Applications
Dopamine Receptor Affinity
8-Bromo derivatives of benzodiazepine have shown significant affinity at dopamine receptors. A study by Neumeyer et al. (1991) synthesized a series of compounds including 8-Bromo derivatives and evaluated their affinity for the D1 dopamine receptor. Their findings suggest that these compounds have virtually identical affinities to their 6-chloro counterparts, highlighting their potential for further in vivo studies (Neumeyer et al., 1991).
Synthesis and Structural Analysis
Kravtsov et al. (2012) focused on the synthesis of 8-Bromo-5-(2′-chloro)phenyl derivatives of benzodiazepines. Their research provided insights into how alterations in the molecular structure lead to significant changes in the conformation of the central molecular fragment and influence assembly modes in crystals. This study underscores the importance of structural modifications in influencing the properties of benzodiazepine derivatives (Kravtsov et al., 2012).
Receptor Binding Activity
Research by Kelley et al. (1990) on 8-substituted-9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines, including 8-bromo derivatives, highlighted their ability to bind to the benzodiazepine receptor in rat brain tissue. These compounds, particularly the 8-bromo-9-(3-formamidobenzyl) analogue, demonstrated potent benzodiazepine receptor binding activity, which was nearly as active as diazepam (Kelley et al., 1990).
Inhibitors of Farnesyltransferase
Ding et al. (1999) discovered that tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines, including those with bromo substituents, are potent inhibitors of farnesyltransferase (FT), an enzyme involved in cell signaling pathways. These findings suggest the potential of such compounds in therapeutic applications related to inhibiting FT (Ding et al., 1999).
Synthesis via Palladium-Catalyzed Aminocarbonylation
A study by Etridge et al. (1999) demonstrated an efficient method to synthesize 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives using palladium-catalyzed aminocarbonylation. This represents a significant advancement in the synthesis methods of such compounds, opening avenues for more efficient production (Etridge et al., 1999).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Preliminary studies suggest that this compound may have antiproliferative activity, inhibiting the growth of certain cancer cells in a dose-dependent manner . It may also influence cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQXMYAWHHQMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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